

Application Notes & Protocols: BPO-27 Racemate in Short-Circuit Current Measurements

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Compound of Interest

Compound Name: BPO-27 racemate

Cat. No.: B560641

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

BPO-27 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel crucial for fluid and electrolyte transport across epithelial tissues. The racemic mixture contains the highly active (R)-BPO-27 enantiomer and the inactive (S)-BPO-27 enantiomer.^{[1][2][3][4][5]} Hyperactivation of CFTR is implicated in secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD), making its inhibition a promising therapeutic strategy.^{[6][7]} (R)-BPO-27 has demonstrated low nanomolar to picomolar potency in various experimental systems, highlighting its potential for drug development.^{[2][3]}

Initially, the mechanism of action for (R)-BPO-27 was thought to involve competition with ATP at the nucleotide-binding domains (NBDs) of CFTR.^{[1][5]} However, more recent structural studies have revealed that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride ion conduction pathway.^{[6][7]} This updated understanding is critical for interpreting experimental data and designing new therapeutic strategies.

These application notes provide detailed protocols for utilizing **BPO-27 racemate** in short-circuit current (I_{sc}) measurements using Ussing chambers, a key technique for studying ion transport across epithelial monolayers.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC₅₀) and other key quantitative parameters of (R)-BPO-27 on CFTR function.

Table 1: Inhibitory Potency (IC₅₀) of (R)-BPO-27 on CFTR Chloride Current

Experimental System	Cell Type	Measurement Technique	IC ₅₀ Value	Reference
Cell-based Assay	FRT cells	YFP-based assay	~5 nM	[2]
Cell-based Assay	Not specified	Not specified	~4 nM	[2]
Inside-out Patch Clamp	HEK-293T cells expressing human WT CFTR	Electrophysiology	~600 pM	[2]
Human Enterocyte Cultures	Primary human enteroids	Short-circuit current	~5 nM	[2]
Mouse Intestinal Loops	In vivo	Fluid accumulation	~0.1 mg/kg	[2][8][9]

Table 2: Effect of (R)-BPO-27 on CFTR Channel Gating Properties (Single Channel Analysis)

Parameter	Condition	Value	Reference
Channel Open Probability (NP _o)	Control	0.29 ± 0.02	[1]
5 nM (R)-BPO-27	0.08 ± 0.01	[1]	
Mean Channel Open Time	5 nM (R)-BPO-27	Modestly reduced	[1]
Mean Channel Closed Time	5 nM (R)-BPO-27	Strongly increased	[1]
Unitary Conductance	5 nM (R)-BPO-27	No effect	[1]

Table 3: Effect of (R)-BPO-27 on ATP-dependent CFTR Activation

Parameter	Condition	Value	Reference
EC ₅₀ for ATP activation	Control	0.27 ± 0.05 mM	[1]
0.5 nM (R)-BPO-27	1.77 ± 0.13 mM	[1]	

Experimental Protocols

Protocol 1: Short-Circuit Current (I_{sc}) Measurement in Polarized Epithelial Cells

This protocol describes the use of an Ussing chamber to measure the effect of BPO-27 on CFTR-mediated chloride secretion across a polarized epithelial cell monolayer (e.g., FRT, HBE, or human enteroid monolayers).

Materials:

- Polarized epithelial cells cultured on permeable supports (e.g., Snapwell™ or Transwell®)
- Ussing Chamber System

- Voltage-clamp amplifier
- Ag/AgCl electrodes with 3M KCl agar bridges
- Ringer's Solution (Krebs-Henseleit buffer or similar)
- CFTR activators (e.g., Forskolin, IBMX, Genistein)
- **BPO-27 racemate** or (R)-BPO-27
- Amiloride (to inhibit epithelial sodium channels, ENaC)
- ATP (to activate Ca^{2+} -activated Cl^- channels, CaCC)
- CFTRinh-172 (as a positive control for CFTR inhibition)

Procedure:

- Prepare fresh Ringer's solution and warm to 37°C. Continuously gas with 95% O_2 / 5% CO_2 .
- Mount the permeable support with the cultured epithelial monolayer in the Ussing chamber, separating the apical and basolateral compartments.
- Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution.
- Establish a stable baseline recording of the transepithelial voltage and resistance.
- Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
- Once a stable baseline Isc is achieved, add amiloride (e.g., 10 μM) to the apical chamber to block ENaC-mediated sodium absorption.
- After the amiloride-induced Isc drop stabilizes, stimulate CFTR-mediated chloride secretion by adding a CFTR activator cocktail (e.g., 10 μM Forskolin and 100 μM IBMX) to the basolateral side. An increase in Isc indicates CFTR activation.

- Once the stimulated Isc reaches a stable plateau, add BPO-27 to the apical or basolateral chamber at the desired concentration. A decrease in Isc indicates inhibition of CFTR.
- (Optional) To assess specificity, after BPO-27 inhibition, add a high concentration of a known CFTR inhibitor like CFTRinh-172 (e.g., 10 μ M) to confirm that the remaining current is not CFTR-mediated.
- (Optional) To test for effects on other channels, at the end of the experiment, add ATP (e.g., 100 μ M) to the apical side to activate CaCCs and observe any changes in Isc.

Protocol 2: Inside-Out Patch Clamp Electrophysiology

This protocol is for single-channel recordings to investigate the direct effects of BPO-27 on the CFTR channel.

Materials:

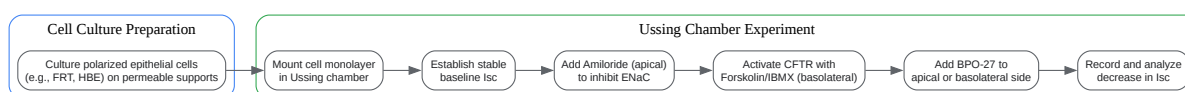
- HEK-293T or CHO-K1 cells expressing human wild-type CFTR
- Patch-clamp rig with amplifier (e.g., Axon 200B)
- Borosilicate glass pipettes
- Pipette solution (in mM): 148 N-methyl-D-glucamine (NMDG), 148 HCl, 10 HEPES, 1 MgCl_2 , 5 EGTA, pH 7.2.
- Bath solution (in mM): 146 NMDG, 146 HCl, 2 MgCl_2 , 10 HEPES, pH 7.4.
- ATP (magnesium salt)
- Protein Kinase A (PKA) catalytic subunit
- (R)-BPO-27

Procedure:

- Plate cells on glass coverslips suitable for patch-clamp recording.

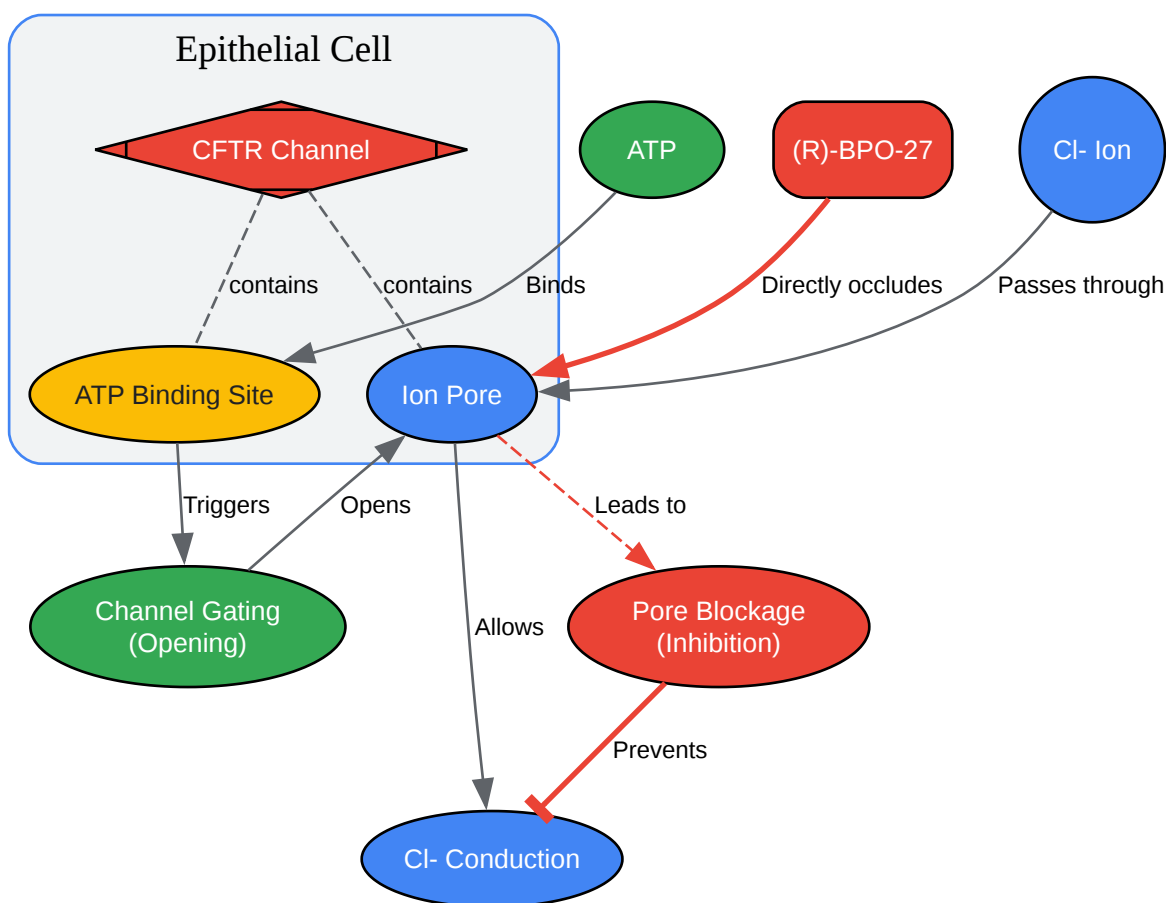
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the bath solution.
- Pull patch pipettes and fill with the pipette solution.
- Form a high-resistance ($>1\text{ G}\Omega$) seal with the cell membrane (cell-attached configuration).
- Excise the patch of membrane to achieve the inside-out configuration, exposing the cytoplasmic face of the channel to the bath solution.
- Hold the membrane potential at a constant voltage (e.g., -60 mV).
- To activate CFTR, add ATP (e.g., 1 mM) and PKA (e.g., 10 U/mL) to the bath solution.
- Record baseline CFTR channel activity.
- Perfuse the bath with a solution containing the desired concentration of (R)-BPO-27 and record the changes in channel activity (open probability, open time, closed time).
- Analyze the single-channel data to determine the mechanism of inhibition.

Visualizations



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Caption: Ussing Chamber Experimental Workflow for BPO-27 Analysis.



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